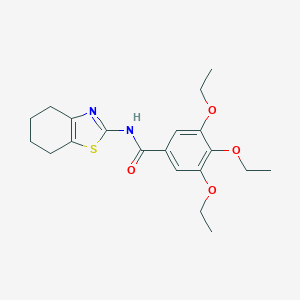
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases. It may also modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is its potential use as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit a wide range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.
合成法
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-thiol with 4-bromobutyrophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
製品名 |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
|---|---|
分子式 |
C15H19N3OS |
分子量 |
289.4 g/mol |
IUPAC名 |
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)14-17-18-15(20-14)16-13(19)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |
InChIキー |
GCKFZYXSBVTBPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
